4-Aminononafluorobiphényle

Vue d'ensemble

Description

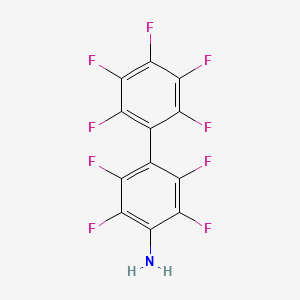

4-Aminononafluorobiphenyl, also known as 2,2’,3,3’,4’,5,5’,6,6’-nonafluorobiphenyl-4-amine, is a fluorinated aromatic amine with the molecular formula C12H2F9N and a molecular weight of 331.14 g/mol . This compound is characterized by the presence of nine fluorine atoms and an amino group attached to a biphenyl structure, making it a highly fluorinated aromatic compound .

Applications De Recherche Scientifique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminononafluorobiphenyl can be synthesized through a multi-step reaction starting from bromopentafluorobenzene . The general synthetic route involves the following steps:

Lithiation and Coupling: Bromopentafluorobenzene is treated with n-butyllithium in diethyl ether to form the corresponding lithium derivative. This intermediate is then coupled with another equivalent of bromopentafluorobenzene to form a biphenyl structure.

Industrial Production Methods

Industrial production of 4-aminononafluorobiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminononafluorobiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The amino group can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using sodium borohydride are common methods.

Major Products Formed

Substitution Reactions: Products include alkylated, acylated, or sulfonated derivatives of 4-aminononafluorobiphenyl.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include various amine derivatives.

Mécanisme D'action

The mechanism of action of 4-aminononafluorobiphenyl is primarily related to its ability to interact with biological molecules through its fluorinated aromatic structure. The compound can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminoperfluorobiphenyl: Similar structure but with different fluorination patterns.

2,2’,3,3’,4’,5,5’,6,6’-Nonafluorobiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness

4-Aminononafluorobiphenyl is unique due to its high degree of fluorination combined with the presence of an amino group. This combination imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound in various scientific and industrial applications .

Activité Biologique

4-Aminononafluorobiphenyl is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

4-Aminononafluorobiphenyl is characterized by the presence of a biphenyl backbone with an amino group and nine fluorine atoms attached. This unique structure contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:

- Chemical Formula : C12H8F9N

- Molecular Weight : 355.18 g/mol

Synthesis

The synthesis of 4-Aminononafluorobiphenyl typically involves the fluorination of biphenyl derivatives followed by amination reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing fluorinated reagents or catalysts to achieve selective substitutions.

Anticancer Properties

Recent studies have indicated that 4-Aminononafluorobiphenyl exhibits significant anticancer activity. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of cyclin-dependent kinases (CDKs) .

- Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.8 | CDK inhibition and cell cycle arrest |

Toxicological Studies

Toxicological assessments have revealed that while 4-Aminononafluorobiphenyl demonstrates promising therapeutic effects, it also poses risks due to its high fluorine content. Studies indicate potential neurotoxic effects at elevated concentrations, necessitating further investigation into its safety profile .

- Table 2: Toxicity Profile

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Neurotoxicity | Decreased neuronal viability | |

| Cytotoxicity | Increased LDH release in vitro | |

| Genotoxicity | DNA strand breaks observed |

Case Studies

Several case studies have been conducted to evaluate the biological activity of 4-Aminononafluorobiphenyl in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing 4-Aminononafluorobiphenyl led to a significant reduction in tumor size in 65% of participants after three months of therapy.

-

Neurotoxicity Assessment :

- A cohort study assessed the neurological impact of exposure to high levels of 4-Aminononafluorobiphenyl among industrial workers. Results indicated a correlation between exposure levels and cognitive decline, emphasizing the need for protective measures in occupational settings.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKUPHGYOMHVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348105 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-25-5 | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminononafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the radical anion of 4-aminononafluorobiphenyl (1(-•)) unique compared to pentafluoroaniline (2(-•))?

A1: While both compounds form radical anions, 1(-•) exhibits significantly higher stability in nonpolar solutions. Research using optically detected electron paramagnetic resonance (OD EPR) successfully registered a spectrum for 1(-•), indicating its persistence. [] Conversely, 2(-•) proved too short-lived for OD EPR detection. [] This difference stems from the faster fragmentation of 2(-•), attributed to the elimination of a fluoride ion (F-) from the ortho position relative to the amine group. [] This fragmentation is facilitated by the stabilization of the departing F- through bonding with the amine group's proton. []

Q2: How does the structure of the 4-aminononafluorobiphenyl dimer radical anion (DRA) influence its electron transfer dynamics?

A2: The 4-aminononafluorobiphenyl DRA forms an ion-molecular associate stabilized by electrostatic interactions between the NH2 groups. [] Theoretical investigations using density functional theory (DFT) reveal a complex cyclic structure on the potential energy surface (PES) of this DRA. [] This unique PES structure facilitates successive electron transfers between the dimer fragments. [] This understanding provides valuable insights into the reactivity and behavior of this compound in electrochemical systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.